9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-
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Overview
Description
9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- is a heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- typically involves the formation of the azepine ring through cyclization reactions. One common method involves the use of 3,4-dihydro-2,6-naphthyridin-1(2H)-one as a starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired azepinone structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the azepine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce various substituents onto the pyridine or azepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the ring system.
Scientific Research Applications
9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. For instance, as a CCR2 antagonist, it binds to the CCR2 receptor, inhibiting its activity and thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one: This compound is structurally similar and has been studied as a CCR2 antagonist.
Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-: Another related compound with a similar fused ring system.
Uniqueness
9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- is unique due to its specific ring structure and the potential for diverse chemical modifications. Its ability to serve as a scaffold for drug development, particularly in targeting specific receptors like CCR2, sets it apart from other similar compounds.
Properties
CAS No. |
185510-20-7 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-c]azepin-9-one |
InChI |
InChI=1S/C9H10N2O/c12-9-8-6-10-5-3-7(8)2-1-4-11-9/h3,5-6H,1-2,4H2,(H,11,12) |
InChI Key |
LAZMAYBWQKDZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NC=C2)C(=O)NC1 |
Origin of Product |
United States |
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